molecular formula C8H6BrF3O B1290060 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene CAS No. 627527-23-5

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

Cat. No. B1290060
CAS RN: 627527-23-5
M. Wt: 255.03 g/mol
InChI Key: IBEKZIYJONXDRY-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine atom and a trifluoromethyl group attached to a benzene ring, which is further substituted with a methoxy group. This compound is of interest due to its potential as a versatile intermediate in organic synthesis, particularly in the formation of organometallic compounds, and its unique physical and chemical properties due to the presence of electron-withdrawing groups.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated benzene derivatives has been reported in the literature. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, demonstrating the feasibility of introducing both bromine and trifluoromethyl groups onto a benzene ring . Additionally, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a methoxymethyl-substituted aryl methyl ether suggests that methoxy groups can be retained during halogenation reactions .

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the molecular structure of compounds similar to 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene. For example, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing the geometric characteristics of the molecule and the coordination of the bismuth atom . Such analyses are crucial for understanding the three-dimensional arrangement of substituents, which can influence reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated and trifluoromethylated benzene derivatives has been explored in various studies. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O resulted in both addition-elimination and substitution products, indicating the potential for diverse chemical transformations . Furthermore, the generation of arynes from 1-bromo-2-(trifluoromethoxy)benzene and their subsequent reactions to form naphthalene derivatives demonstrate the synthetic utility of such compounds .

Physical and Chemical Properties Analysis

The presence of bromine and trifluoromethyl groups significantly impacts the physical and chemical properties of benzene derivatives. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra, indicating the influence of substituents on molecular dynamics . Additionally, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, providing insight into intermolecular interactions and packing motifs in the solid state .

Scientific Research Applications

Relay Propagation of Crowding

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene has been studied in the context of its steric effects in organic chemistry. Schlosser et al. (2006) explored how the trifluoromethyl group in such compounds acts as both an emitter and transmitter of steric pressure, affecting the reactivity and selectivity in chemical reactions (Schlosser et al., 2006).

Versatile Starting Material for Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been identified as a valuable starting material for various organometallic syntheses. Porwisiak and Schlosser (1996) demonstrated its utility in creating synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Synthesis of Ethynylferrocene Compounds

The compound has been used in the synthesis of ethynylferrocene compounds. Fink et al. (1997) synthesized and characterized new compounds involving 1-bromo-3,5-bis(ferrocenylethynyl)benzene, demonstrating their potential for electrochemical applications (Fink et al., 1997).

Creation of 1-Substituted 3-Alkoxy-1H-isoindoles

Kuroda and Kobayashi (2015) explored the synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes, a similar compound, in a two-step synthesis. This demonstrates the compound's role in the creation of complex organic structures (Kuroda & Kobayashi, 2015).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) synthesized a biologically active natural product starting from a methoxymethyl-substituted compound, highlighting the role of such compounds in the synthesis of biologically relevant molecules (Akbaba et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKZIYJONXDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623711
Record name 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627527-23-5
Record name 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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